2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 1094275-22-5
VCID: VC2910635
InChI: InChI=1S/C10H5BrFN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H
SMILES: C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)F
Molecular Formula: C10H5BrFN3S
Molecular Weight: 298.14 g/mol

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole

CAS No.: 1094275-22-5

Cat. No.: VC2910635

Molecular Formula: C10H5BrFN3S

Molecular Weight: 298.14 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole - 1094275-22-5

Specification

CAS No. 1094275-22-5
Molecular Formula C10H5BrFN3S
Molecular Weight 298.14 g/mol
IUPAC Name 2-bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C10H5BrFN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H
Standard InChI Key LWJWCCHXBWTTRP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)F
Canonical SMILES C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)F

Introduction

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B] thiadiazole is a heterocyclic compound that belongs to the imidazo[2,1-B] thiadiazole family. This compound has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. It is characterized by the presence of a bromine atom and a fluorophenyl group, which contribute to its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B] thiadiazole typically involves multi-step organic reactions. While specific technical details may vary based on the chosen synthetic pathway and reagents used, these reactions are critical for developing derivatives with enhanced biological properties.

Biological Activities and Applications

This compound has been identified in various studies as having potential applications in treating cancer and other diseases due to its antiproliferative effects against resistant cancer cell lines. The mechanism of action primarily involves interaction with biological targets in cancer cells, potentially inducing apoptosis by disrupting cellular signaling pathways associated with proliferation.

Biological ActivityDescription
Antiproliferative EffectsAgainst resistant cancer cell lines
Mechanism of ActionInduces apoptosis in cancer cells

Research Findings and Future Directions

Recent studies on imidazo[2,1-B] thiadiazole derivatives have shown promising results as inhibitors of focal adhesion kinase (FAK) in pancreatic cancer, highlighting their potential in cancer therapy . Additionally, the presence of fluoro substituents in such molecules can enhance biological activity by increasing oxidative and thermal stability .

Research AreaFindings
FAK InhibitionPromising antitumor activity in pancreatic cancer
Fluoro SubstituentsEnhance biological activity and stability

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